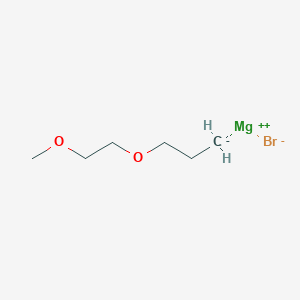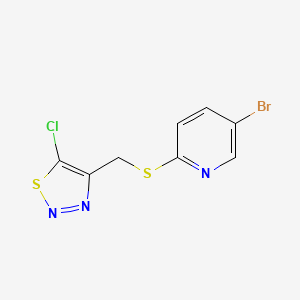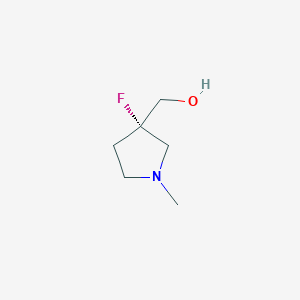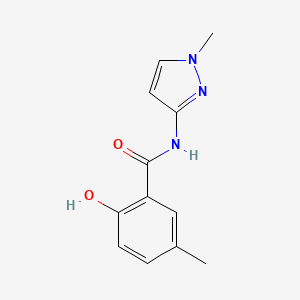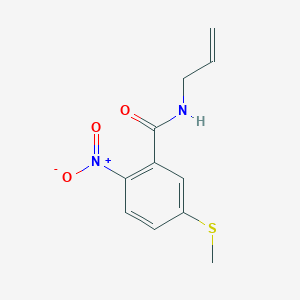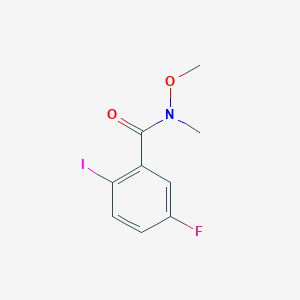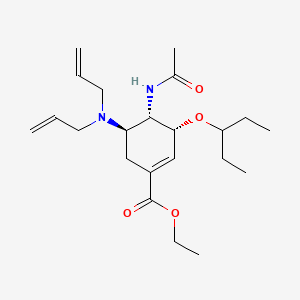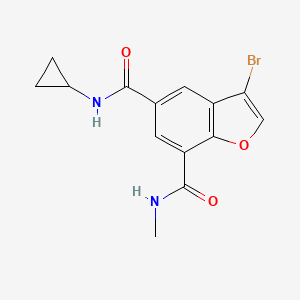
2-Oxo-3-(1-phenylpropyl)-2H-chromen-4-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenprocoumon Sulfate is a long-acting oral anticoagulant and a derivative of coumarin. It is primarily used for the prevention and treatment of thromboembolic disorders, such as venous thrombosis, thromboembolism, and pulmonary embolism. Phenprocoumon Sulfate acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenprocoumon Sulfate is synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with phenylpropyl ketone. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Phenprocoumon Sulfate involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Phenprocoumon Sulfate undergoes various chemical reactions, including:
Oxidation: Phenprocoumon Sulfate can be oxidized to form hydroxylated metabolites.
Reduction: The compound can be reduced to form reduced metabolites.
Substitution: Phenprocoumon Sulfate can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Reduced metabolites.
Substitution: Substituted phenprocoumon derivatives.
Aplicaciones Científicas De Investigación
Phenprocoumon Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of coumarin derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its anticoagulant properties and potential therapeutic applications in preventing thromboembolic disorders.
Mecanismo De Acción
Phenprocoumon Sulfate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation and activation of coagulation factors II, VII, IX, and X. As a result, the synthesis of these coagulation factors is impaired, leading to reduced blood clotting .
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: Another vitamin K antagonist used as an anticoagulant.
Acenocoumarol: A coumarin derivative with anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant derived from coumarin
Uniqueness of Phenprocoumon Sulfate
Phenprocoumon Sulfate is unique due to its long half-life and stable anticoagulant effect, making it suitable for long-term anticoagulation therapy. Unlike warfarin, which requires frequent dose adjustments, Phenprocoumon Sulfate provides more consistent anticoagulation with less frequent monitoring .
Propiedades
Fórmula molecular |
C18H16O6S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[2-oxo-3-(1-phenylpropyl)chromen-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H16O6S/c1-2-13(12-8-4-3-5-9-12)16-17(24-25(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22) |
Clave InChI |
MPVOIMLBHOBOER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


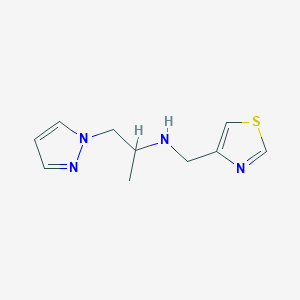
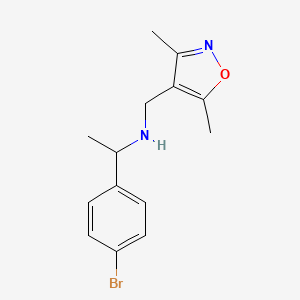
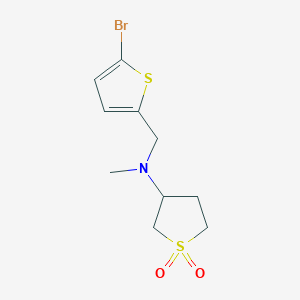
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
